4-(Aminomethyl)thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-(aminomethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2,7H2,(H,8,9) |
InChI Key |
ZUHVEDYYGGNJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Aminomethyl Thiophene 2 Carboxylic Acid and Its Precursors
Strategies for Regioselective Functionalization of the Thiophene (B33073) Ring System
Achieving the desired 1,2,4-substitution pattern on a thiophene ring is a significant synthetic challenge. Direct electrophilic substitution on thiophene-2-carboxylic acid typically occurs at the 5-position due to the activating nature of the sulfur atom and the directing effect of the carboxyl group. Therefore, alternative methods relying on directed metalation and lithiation are essential for accessing the 4-position.
Lithiation, or deprotonation using a strong organolithium base, is a powerful tool for the regioselective functionalization of heterocycles like thiophene. rsc.org The position of lithiation is heavily influenced by the acidity of the ring protons and the presence of any directing groups. In the case of thiophene itself, lithiation occurs preferentially at the C2 position. For a pre-existing thiophene-2-carboxylic acid, treatment with a strong base like lithium diisopropylamide (LDA) results in deprotonation at the C5 position, as the carboxylate group directs the base to the adjacent ortho-position, which in this case is the most acidic C-H bond at C5. wikipedia.org
To achieve functionalization at the C4 position, a synthetic strategy must be employed where the directing groups guide metallation accordingly, or where the substitution pattern is built sequentially. One effective approach is to start with a thiophene ring that is already substituted in a way that facilitates C4 functionalization. For instance, employing a 3-substituted thiophene allows for subsequent functionalization at either the 2- or 4-positions.
Directed ortho-Metalation (DoM) is a powerful variation of lithiation where a substituent, known as a Directed Metalation Group (DMG), directs the organolithium base to deprotonate an adjacent ortho position. wikipedia.org The DMG coordinates to the lithium cation, positioning the base for regioselective proton abstraction. wikipedia.org While the carboxylic acid group itself is a potent DMG, it directs to the 5-position in thiophene-2-carboxylic acid. wikipedia.orgacs.org
To functionalize the 4-position, a strategy involving a removable or modifiable DMG at the 3-position could be envisioned. For example, a protected hydroxymethyl or an amide group at C3 could direct lithiation to the C4 position. After introducing the desired functionality at C4, the DMG at C3 could be removed or converted into a different group. The effectiveness of a DMG is dependent on its ability to coordinate with the lithium reagent and its tolerance to the strongly basic conditions. uwindsor.ca The use of mixed amide bases, such as TMPMgCl·LiCl (Knochel-Hauser bases), has shown remarkable functional group tolerance and allows for the straightforward synthesis of polysubstituted heterocycles. acs.org
A plausible route to a 2,4-disubstituted thiophene precursor involves starting with a 3,5-dihalogenated thiophene. A chemo- and regioselective bromine/lithium exchange at one position allows for the introduction of a functional group, which can then influence the subsequent functionalization at the other position. mdpi.com
| Strategy | Directing Group (Position) | Position of Metalation | Outcome |
| Direct Lithiation | -COOH (C2) | C5 | Functionalization at C5 |
| DoM | Removable DMG (C3) | C4 | Potential route to C4 functionalization |
| Sequential Functionalization | Halogen (C3, C5) | C3 or C5 (via Li/X exchange) | Stepwise construction of the desired substitution pattern |
Synthesis of the 4-(Aminomethyl) Moiety
Once a thiophene precursor with the correct substitution pattern is obtained—specifically, a derivative with a carboxylic acid (or its precursor) at C2 and a suitable functional group handle at C4—the next stage is the elaboration of the 4-(aminomethyl) group. Several classical and modern synthetic methods are available for this transformation.
Reductive amination is one of the most versatile and widely used methods for synthesizing amines. organic-chemistry.org This process involves the reaction of a carbonyl compound, in this case, 4-formylthiophene-2-carboxylic acid (or its ester), with an amine source, followed by reduction of the intermediate imine or enamine. organic-chemistry.org
The reaction can be performed in one pot by mixing the aldehyde, an amine source (such as ammonia (B1221849), ammonium (B1175870) salts like ammonium acetate, or a primary amine), and a reducing agent. thieme.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly popular due to their mildness and selectivity for the iminium ion over the starting aldehyde. organic-chemistry.org Other systems, such as borane-trimethylamine complex or catalytic hydrogenation, can also be effective. organic-chemistry.org The choice of solvent and the specific reducing agent can be optimized to maximize yield and minimize side reactions. organic-chemistry.org
| Reducing Agent | Amine Source | Typical Conditions | Advantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Ammonium Acetate | DCE or THF, room temperature | Mild, non-toxic, high chemoselectivity |
| Sodium Cyanoborohydride (NaBH3CN) | Ammonia/Methanol | Methanol, controlled pH | Effective, but cyanide is toxic |
| Catalytic Hydrogenation (H2/Pd-C, Raney Ni) | Ammonia | Methanol or Ethanol, pressure | "Green" method, high yield, but may reduce other functional groups |
| Borane Reagents (e.g., Borane-trimethylamine) | Ammonium Salts | Aprotic solvents | Metal-free, selective |
The synthesis of primary amines via the reduction of organic azides is a robust and reliable method. organic-chemistry.org This two-step sequence first involves the introduction of an azide (B81097) group, followed by its reduction to the corresponding amine. The precursor for this route would be 4-(halomethyl)thiophene-2-carboxylic acid or 4-(hydroxymethyl)thiophene-2-carboxylic acid, which would be converted to a better leaving group (e.g., a tosylate or mesylate).
The azidomethyl precursor is typically synthesized by nucleophilic substitution of the corresponding halide or sulfonate ester with sodium azide (NaN3) in a polar aprotic solvent like DMF or DMSO. The subsequent reduction of the azide is a high-yielding transformation that can be accomplished using several reagents. mdma.ch Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO2) is a clean and efficient method. organic-chemistry.org Chemical reducing agents such as stannous chloride (SnCl2), sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or triphenylphosphine (B44618) (the Staudinger reaction) are also widely used and offer excellent chemoselectivity. organic-chemistry.orgmdma.ch
| Reduction Method | Reagent(s) | Typical Conditions | Key Features |
| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Methanol or Ethanol, room temp. | Clean, high yield, byproduct is N2 gas |
| Stannous Chloride Reduction | SnCl2·2H2O | Ethanol or Methanol, reflux | Mild, effective for aromatic azides |
| Staudinger Reaction | 1. PPh3 2. H2O | THF, room temperature | Very mild, tolerant of many functional groups |
| Sodium Borohydride | NaBH4 / CoCl2·6H2O | Water, room temperature | Heterogeneous catalytic conditions, high yield |
The Mannich reaction is a three-component condensation that forms a C-C bond by reacting a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.netnih.gov Thiophenes, being electron-rich heterocycles, are suitable substrates for electrophilic substitution reactions like the Mannich reaction. researchgate.net
Direct aminomethylation of thiophene-2-carboxylic acid would preferentially occur at the C5 position. To achieve C4 substitution, the C5 position must be blocked with another substituent, such as a halogen, which could potentially be removed in a later step. The reaction proceeds by generating an electrophilic iminium ion in situ from formaldehyde (B43269) and the amine. researchgate.netnih.gov This electrophile then attacks the thiophene ring. The choice of amine (e.g., dimethylamine, piperidine) and reaction conditions can be tailored to optimize the synthesis of the desired Mannich base. researchgate.net If a primary amine is desired, a protected amine or a subsequent dealkylation step would be necessary.
| Amine | Aldehyde Source | Typical Conditions | Product Type |
| Dimethylamine HCl | Paraformaldehyde | Acetic acid, reflux | Tertiary amine (Mannich base) |
| Piperidine | Formalin (aq. formaldehyde) | Ethanol, reflux | Tertiary amine (Mannich base) |
| Ammonium Chloride | Paraformaldehyde | Acidic conditions | Primary aminomethylation (less common) |
Stereoselective Synthesis and Chiral Auxiliary Applications
The development of stereoselective methods for the synthesis of chiral thiophene derivatives is of growing interest, particularly for applications in pharmaceuticals and chiral materials. While specific examples for the asymmetric synthesis of 4-(aminomethyl)thiophene-2-carboxylic acid are not extensively reported, general principles of asymmetric synthesis and the use of chiral auxiliaries can be applied.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. rsc.org A variety of chiral auxiliaries derived from naturally occurring compounds like amino acids, carbohydrates, and terpenes have been successfully employed in asymmetric synthesis. nih.gov
In the context of thiophene derivatives, chiral auxiliaries could be attached to a precursor molecule to direct the stereoselective introduction of the aminomethyl group at the 4-position or to control the stereochemistry of reactions at a prochiral center on a substituent. For example, a chiral auxiliary could be appended to the carboxylic acid group at the 2-position, influencing the stereochemical course of a reaction at the 4-position. Evans' oxazolidinones and Corey's chiral auxiliaries are well-established examples that have demonstrated broad utility in asymmetric synthesis. nih.gov
Furthermore, the development of catalytic asymmetric methods is a highly desirable goal. Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can induce enantioselectivity in a variety of transformations on thiophene scaffolds.
Protecting Group Chemistry in Multi-Step Syntheses
The synthesis of a bifunctional molecule like this compound necessitates a careful strategy for the protection and deprotection of the amino and carboxylic acid groups. Protecting groups are temporarily introduced to mask reactive functionalities, preventing them from interfering with reactions at other sites in the molecule. wikipedia.org
Orthogonal Protection: An ideal protecting group strategy for this target molecule would involve orthogonal protecting groups for the amino and carboxyl functions. Orthogonal protecting groups can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while the other remains intact. nih.gov This is crucial for synthetic routes that require sequential modification of the amino and carboxyl groups.
Amino Protecting Groups: Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. researchgate.net The choice of protecting group will depend on the stability required for subsequent reaction steps. For instance, if a reaction requires basic conditions, a Boc-protected amine would be suitable.
Carboxylic Acid Protecting Groups: Carboxylic acids are typically protected as esters, such as methyl, ethyl, or benzyl esters. oup.com Benzyl esters can be removed by hydrogenolysis, which is a mild condition that is often compatible with many other functional groups. Tert-butyl esters are cleaved under acidic conditions.
A plausible strategy for the synthesis of this compound could involve the use of a Boc-protected aminomethyl group and a benzyl ester for the carboxylic acid. This would allow for the deprotection of the carboxylic acid via hydrogenolysis without affecting the Boc group, or vice versa, selective removal of the Boc group with acid while the benzyl ester remains.
Table 2: Examples of Orthogonal Protecting Groups for Amino and Carboxyl Functions
| Functional Group | Protecting Group | Deprotection Condition |
| Amino | Boc (tert-butoxycarbonyl) | Acidic conditions (e.g., TFA) |
| Amino | Fmoc (9-fluorenylmethoxycarbonyl) | Basic conditions (e.g., piperidine) |
| Carboxylic Acid | Benzyl ester | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | tert-Butyl ester | Acidic conditions (e.g., TFA) |
Green Chemistry and Sustainable Synthetic Pathways for Thiophene Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of thiophene derivatives to minimize environmental impact and improve the sustainability of chemical processes. Key areas of focus include the use of greener solvents, development of catalyst-free reactions, and improvement of atom economy.
Green Solvents and Reaction Conditions: There is a growing trend towards replacing traditional volatile organic solvents with more environmentally benign alternatives. Water has been successfully employed as a solvent for the palladium-catalyzed direct C-H arylation of thiophene derivatives. nih.gov Furthermore, the use of industrial wastewater as a reaction medium has been explored, demonstrating the potential for valorizing waste streams in chemical synthesis. nih.gov
Catalyst-Free and Multicomponent Reactions: The development of catalyst-free synthetic methods is a significant goal in green chemistry. Additionally, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical and contribute to more sustainable synthetic routes. farmaciajournal.com
Green Metrics: To quantify the environmental performance of a synthetic route, various green metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics help in evaluating the efficiency and waste generation of a chemical process, guiding the development of more sustainable synthetic strategies for thiophene derivatives.
The application of these green chemistry principles to the synthesis of this compound and its precursors can lead to more efficient, cost-effective, and environmentally responsible manufacturing processes.
Chemical Reactivity and Advanced Derivatization Strategies
Transformations Involving the Carboxylic Acid Group
The carboxylic acid moiety on the thiophene (B33073) ring is a primary site for transformations, typically proceeding through nucleophilic acyl substitution pathways. masterorganicchemistry.comlibretexts.org Its direct reactivity can be enhanced by converting the hydroxyl group into a better leaving group. libretexts.org
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt from a rapid acid-base reaction. chemistrysteps.com To facilitate amide bond formation from 4-(aminomethyl)thiophene-2-carboxylic acid, coupling reagents are employed to activate the carboxyl group. Among the most common are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com
The mechanism for carbodiimide-mediated coupling involves two main stages:
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of the carbodiimide. This step converts the hydroxyl group of the acid into an excellent leaving group, forming a highly reactive O-acylisourea intermediate. chemistrysteps.comluxembourg-bio.comhhu.de
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated intermediate. This proceeds via a standard nucleophilic acyl substitution. libretexts.org The subsequent collapse of the tetrahedral intermediate forms the desired amide bond and releases a urea (B33335) derivative (e.g., dicyclohexylurea (DCU) in the case of DCC), which is often insoluble in common organic solvents and can be removed by filtration. luxembourg-bio.com
The reaction is typically performed at room temperature and provides good to excellent yields of the amide product. chemistrysteps.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Name | Acronym | Structure | Byproduct | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | C₆H₁₁-N=C=N-C₆H₁₁ | Dicyclohexylurea (DCU) | Insoluble byproduct, easily filtered. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | CH₃CH₂-N=C=N-(CH₂)₃N(CH₃)₂ | Water-soluble urea | Byproduct is easily removed by aqueous workup. |
The carboxylic acid group of this compound can be converted into an ester through several standard protocols.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.
Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This salt can then act as a nucleophile in an SN2 reaction with a primary alkyl halide (e.g., methyl iodide) to yield the ester. libretexts.org
Esterification via Acyl Halides: A highly effective method involves first converting the carboxylic acid to a more reactive acyl chloride (see section 3.1.3). The resulting acyl chloride readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to form the ester with high yield. google.com For instance, the synthesis of methyl 4-nitrothiophene-2-carboxylate has been achieved by reacting the corresponding carboxylic acid with thionyl chloride and then methanol. chemicalbook.com
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a viable method for derivatization, particularly when the desired alcohol is less volatile. google.com
To increase the electrophilicity of the carbonyl carbon, the carboxylic acid can be converted into more reactive derivatives like acyl halides and anhydrides.
Acyl Halide Formation: The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂. This is followed by the elimination of a chloride ion and a proton to form a reactive acyl chlorosulfite intermediate. libretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution reaction, which results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases. libretexts.orglibretexts.org This conversion is frequently used as a first step in the synthesis of esters and amides under very mild conditions. google.comnih.gov
Acid Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, a process that typically requires high temperatures. libretexts.org Mixed anhydrides can also be prepared. Both symmetrical and mixed anhydrides are effective acylating agents, more reactive than esters but less so than acyl halides.
The transformations described above—amide formation, esterification, and conversion to acyl halides/anhydrides—are all examples of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This is a fundamental reaction pathway for carboxylic acid derivatives. youtube.com The general mechanism involves a two-step addition-elimination sequence. masterorganicchemistry.comopenstax.org
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. openstax.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.comopenstax.org
The feasibility of a given nucleophilic acyl substitution reaction depends on the relative basicity of the nucleophile and the leaving group; the reaction generally favors the displacement of the weaker base (the better leaving group). libretexts.org This principle dictates the relative reactivity of carboxylic acid derivatives.
Table 2: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Derivative | General Structure | Leaving Group | Basicity of Leaving Group | Reactivity |
| Acyl Chloride | R-CO-Cl | Cl⁻ | Very Weak | Highest |
| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | Weak | High |
| Ester | R-CO-OR' | R'O⁻ | Moderate | Moderate |
| Amide | R-CO-NR'₂ | R'₂N⁻ | Strong | Low |
Reactions of the Primary Aminomethyl Group
The aminomethyl substituent provides a site for nucleophilic attack, allowing for the formation of various amide and sulfonamide derivatives.
Acylation: The primary amine of the aminomethyl group readily undergoes acylation when treated with reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides. ekb.eg The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. This reaction results in the formation of a new amide bond, yielding an N-acylated derivative of the parent molecule.
Sulfonylation: Similarly, the aminomethyl group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base (such as pyridine or triethylamine) to form sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The base serves to neutralize the HCl produced during the reaction.
Table 3: Common Acylating and Sulfonylating Agents
| Reaction | Reagent Class | Example Reagent | Name | Product |
| Acylation | Acyl Halide | CH₃COCl | Acetyl chloride | Amide |
| Acylation | Acid Anhydride | (CH₃CO)₂O | Acetic anhydride | Amide |
| Sulfonylation | Sulfonyl Halide | CH₃SO₂Cl | Methanesulfonyl chloride | Sulfonamide |
| Sulfonylation | Sulfonyl Halide | C₇H₇SO₂Cl | p-Toluenesulfonyl chloride | Sulfonamide |
Alkylation and Reductive Alkylation Strategies
The primary amine of the aminomethyl group is a key site for derivatization via alkylation. Direct alkylation with alkyl halides can lead to secondary and tertiary amines, though careful control of reaction conditions is necessary to avoid over-alkylation.
A more controlled and widely applicable method for N-alkylation is reductive alkylation (also known as reductive amination). This powerful technique involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ to the corresponding alkylated amine. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
A particularly innovative approach involves using carboxylic acids as the alkylating agent in a two-step, one-pot process. nih.govrsc.org This method first involves a silane-mediated amidation between the amine and a carboxylic acid, followed by the reduction of the resulting amide. nih.gov For instance, phenylsilane (B129415) can be used for the initial amidation, and a subsequent catalyst like Zn(OAc)₂ can facilitate the reduction of the amide to the amine. nih.govrsc.org This strategy is notable for its step and redox economy, avoiding the pre-oxidation of alcohols to aldehydes. nih.gov
| Reaction Type | Reagents | Product Type | Key Features |
| Direct Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine | Risk of over-alkylation. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | High selectivity, mild conditions. |
| Reductive Alkylation with Carboxylic Acids | Carboxylic Acid (R-COOH), Phenylsilane, Zn(OAc)₂ | Secondary Amine | High atom economy, uses readily available starting materials. nih.gov |
Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Triazoles, Oxazolidinones)
The bifunctional nature of this compound provides a foundation for constructing novel heterocyclic systems through cyclization reactions. The aminomethyl and carboxylic acid moieties can be transformed into precursors for various heterocycles.
Triazoles: The synthesis of thiophene-linked 1,2,4-triazoles often begins with a thiophene carbohydrazide (B1668358) derivative. semanticscholar.orgnih.govnih.gov The carboxylic acid of the target molecule can be converted to the corresponding carbohydrazide via esterification followed by reaction with hydrazine (B178648) hydrate. This thiophene-2-carbohydrazide (B147627) can then react with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which subsequently cyclize in the presence of a base (like aqueous sodium hydroxide) to yield 4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. semanticscholar.orgnih.govnih.gov Further modification, such as N-Mannich base formation, can be achieved by reacting the triazole-thione with formaldehyde (B43269) and a secondary amine. semanticscholar.orgnih.gov
Oxazolidinones: Oxazolidinones are another important class of heterocycles accessible from this scaffold. A common synthetic strategy involves the coupling of an amine with a suitable three-carbon synthon. For instance, the aminomethyl group could be acylated with 5-chlorothiophene-2-carboxylic acid after the construction of an oxazolidinone ring on a connected aryl moiety, as seen in the synthesis of the drug Rivaroxaban. nih.gov The formation of the oxazolidinone ring itself can be achieved through various methods, such as the reaction of amino alcohols with phosgene (B1210022) equivalents or the cyclization of carbamates. organic-chemistry.orgnih.gov While not a direct cyclization of the parent molecule, its functional groups serve as handles for attachment to pre-formed heterocyclic systems or for building them in a stepwise fashion.
| Heterocycle | Key Precursor from Parent Molecule | General Synthetic Steps | Example Reagents |
| 1,2,4-Triazole | Thiophene-2-carbohydrazide | 1. Esterification & Hydrazinolysis of COOH. 2. Reaction with isothiocyanate. 3. Base-catalyzed cyclization. nih.gov | Hydrazine hydrate, Aryl isothiocyanate, NaOH (aq) nih.gov |
| Oxazolidinone | Aminomethyl group | The aminomethyl group can be coupled to molecules already containing an oxazolidinone ring. nih.gov | N/A (Used as a building block in multi-step synthesis) |
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Nucleus
The thiophene ring is an electron-rich aromatic system, making it more susceptible to electrophilic aromatic substitution (SEAr) than benzene (B151609). wikipedia.org The substitution pattern is governed by the directing effects of the existing substituents: the carboxylic acid group at C2 and the aminomethyl group at C4.
Electrophilic Aromatic Substitution (SEAr): The carboxylic acid group is a deactivating, meta-directing group. The aminomethyl group, after protonation under typical acidic SEAr conditions, would also become a deactivating, meta-directing group (-CH₂NH₃⁺). However, the thiophene ring itself is highly activated. Substitution on thiophenes strongly favors the C2 and C5 positions due to the ability of the sulfur atom to stabilize the cationic Wheland intermediate. wikipedia.org Given that the C2 position is occupied, electrophilic attack would be directed primarily to the C5 position. The C3 position is also a possibility, influenced by the directing effects of the C2 and C4 substituents. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for electron-rich rings like thiophene and typically requires the presence of strong electron-withdrawing groups to activate the ring and stabilize the negative charge in the Meisenheimer complex intermediate. nih.govlibretexts.org The carboxylic acid group provides some activation. For SNAr to occur on the thiophene ring of this compound, a leaving group (such as a halogen) would need to be present on the ring, typically at the C3 or C5 position. The reaction would then proceed via an addition-elimination mechanism with a suitable nucleophile. nih.govnih.gov
Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Ring
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation, enabling extensive derivatization of the thiophene nucleus.
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com To apply this reaction to this compound, the thiophene ring must first be halogenated, typically at the C5 or C3 position. The resulting brominated or iodinated thiophene can then be coupled with a wide range of aryl or heteroaryl boronic acids. nih.gov This reaction generally exhibits excellent functional group tolerance, although protection of the amine and carboxylic acid may be necessary depending on the specific reaction conditions. nih.govsnnu.edu.cnnih.gov
More recently, direct arylation via palladium-catalyzed C-H bond functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling methods. acs.org This approach avoids the pre-functionalization (i.e., halogenation) of the thiophene ring, instead coupling it directly with an aryl halide. researchgate.netresearchgate.net For thiophene derivatives, direct arylation typically shows a strong preference for the C2 and C5 positions due to the higher acidity of these C-H bonds. rsc.org With the C2 position blocked, C-H arylation of this compound would be expected to occur selectively at the C5 position. researchgate.nettandfonline.com These reactions are often performed using a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃ or KOAc), and a suitable solvent like DMA. rsc.org
| Reaction | Thiophene Substrate | Coupling Partner | Catalyst/Reagents | Key Advantage |
| Suzuki-Miyaura Coupling | Halogenated Thiophene (e.g., 5-Bromo derivative) | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Wide substrate scope, high yields. nih.gov |
| Direct Arylation (C-H Functionalization) | Thiophene with C-H bond | Aryl Bromide/Iodide | Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., KOAc) | No pre-functionalization needed, high atom economy. researchgate.netrsc.org |
Chemo- and Regioselectivity in Complex Derivatization Sequences
The presence of multiple reactive sites—the amine, the carboxylic acid, and the C3 and C5 positions of the thiophene ring—necessitates careful consideration of chemo- and regioselectivity in any derivatization sequence.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
Amine vs. Carboxylic Acid: The amine is nucleophilic and basic, while the carboxylic acid is electrophilic (at the carbonyl carbon) and acidic. Selective derivatization is straightforward. For example, acylation under standard conditions (e.g., with an acyl chloride) will occur at the amine. Esterification of the carboxylic acid can be achieved under acidic conditions, which would protonate and protect the amine.
Ring vs. Substituents: Reactions can be directed toward the thiophene ring or the functional groups. Metal-catalyzed C-H activation will functionalize the ring, while peptide coupling conditions (e.g., using HATU or EDC) will selectively activate the carboxylic acid for amidation.
Regioselectivity: This relates to the position of reaction on the thiophene ring.
As discussed, both electrophilic attack and direct arylation are strongly directed to the C5 position due to electronic and steric factors. Directing reactions to the C3 position is more challenging and may require specialized directing group strategies or starting from a pre-functionalized C3 substrate. nih.gov
Strategic use of protecting groups is often essential for achieving the desired outcome in a multi-step synthesis. The amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester). This allows for selective manipulation of the thiophene ring, followed by deprotection to reveal the original functional groups.
Applications in Chemical Biology and Advanced Materials Research
Role in Peptidomimetic and Amino Acid Conjugate Design
The incorporation of unnatural amino acids and scaffolds that mimic peptide secondary structures is a key strategy in the development of peptidomimetics with enhanced stability and biological activity. 4-(Aminomethyl)thiophene-2-carboxylic acid offers a rigid core that can be exploited to control the conformation of peptide chains.
Design of Conformationally Constrained Peptidomimetics
The rigid thiophene (B33073) ring of this compound can serve as a scaffold to create conformationally constrained peptide mimics. By replacing a native amino acid with this thiophene-based building block, the conformational freedom of the peptide backbone can be significantly reduced. This approach is crucial in drug design, where a specific conformation is often required for high-affinity binding to a biological target. The defined spatial orientation of the aminomethyl and carboxyl groups on the thiophene ring can help to mimic the geometry of specific peptide secondary structures, such as β-turns or loops.
Synthesis of Dipeptide Isosteres and Surrogates
This compound can be utilized as a dipeptide isostere, a molecule that mimics the shape and electronic properties of a dipeptide unit. The distance and relative orientation of the amino and carboxyl groups on the thiophene ring can approximate the geometry of a natural dipeptide. The synthesis of these surrogates involves the coupling of the aminomethyl group with the C-terminus of one peptide fragment and the carboxyl group with the N-terminus of another. The resulting thiophene-based dipeptide mimic can confer resistance to enzymatic degradation, a common issue with natural peptides, thereby improving their pharmacokinetic properties.
Investigations into Peptide Secondary Structure Induction
The incorporation of rigid, non-natural amino acids like this compound into a peptide sequence can influence the folding of the entire peptide chain. The thiophene ring can act as a turn-inducing element, promoting the formation of specific secondary structures such as β-hairpins or helices in its vicinity. The precise impact on the secondary structure depends on the position of the thiophene-based residue within the peptide sequence and its interactions with neighboring amino acids. Spectroscopic techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) are employed to study the conformational changes induced by the incorporation of this synthetic amino acid.
Supramolecular Assembly and Molecular Recognition Studies
The functional groups present in this compound, namely the amino and carboxyl groups, are capable of forming directional hydrogen bonds. This property, combined with the potential for π-π stacking interactions involving the thiophene ring, makes this compound a versatile component for the construction of well-defined supramolecular architectures.
Hydrogen Bonding Networks and Directed Self-Assembly
The aminomethyl and carboxylic acid moieties of this compound can participate in robust intermolecular hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group primarily functions as a donor. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The specific hydrogen bonding patterns and the resulting supramolecular architecture can be influenced by factors such as solvent, temperature, and the presence of co-crystallizing agents. The directed self-assembly of this molecule and its derivatives on surfaces is an area of interest for the development of functional organic thin films.
Design of Receptors for Carboxylic Acid Recognition
The structural features of this compound can be exploited in the design of synthetic receptors for the recognition of carboxylic acids. The thiophene ring can serve as a rigid spacer to pre-organize binding sites. For instance, by functionalizing the aminomethyl group with a recognition motif that can form hydrogen bonds with a carboxylate group, a synthetic receptor can be created. The binding affinity and selectivity of such receptors can be tuned by modifying the structure of the thiophene core and the nature of the recognition groups. The study of these host-guest interactions is crucial for the development of sensors and separation technologies for carboxylic acids.
Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it a prime candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate with metal ions, while the aminomethyl group can act as a hydrogen bond donor or a coordination site, and can also be post-synthetically modified.
Although direct synthesis of MOFs using this compound is not extensively documented in publicly available research, the principles of MOF construction using analogous thiophene-based ligands are well-established. For instance, thiophene-2,5-dicarboxylic acid has been successfully employed to create MOFs with interesting structural and functional properties. These structures often exhibit porosity and can be designed to have specific channel sizes and functionalities. The incorporation of a thiophene ring can also impart desirable electronic or optical properties to the resulting framework.
The presence of the aminomethyl group in this compound offers an additional layer of complexity and functionality. This group can influence the topology of the resulting framework through hydrogen bonding interactions or by coordinating to a secondary metal center. Furthermore, the amino group can serve as a site for post-synthetic modification, allowing for the introduction of other functional moieties into the MOF structure after its initial formation. This could lead to the development of MOFs with tailored properties for applications such as gas storage, catalysis, and sensing.
| Component | Potential Role in MOF/Coordination Polymer Synthesis | Relevant Research Findings (with analogous compounds) |
|---|---|---|
| Thiophene Ring | Provides structural rigidity and potential for electronic/optical properties. | Thiophene-based dicarboxylic acids have been used to construct luminescent MOFs for sensing applications. rsc.org |
| Carboxylic Acid Group | Primary coordination site for metal ions, forming the nodes of the framework. | Carboxylate-based linkers are fundamental to the construction of a vast number of stable MOFs. |
| Aminomethyl Group | Can participate in hydrogen bonding, act as a secondary coordination site, or be a point for post-synthetic modification. | Amino-functionalized linkers are widely used to tune the properties of MOFs for applications like CO2 capture. |
Contributions to Functional Materials Development
The unique chemical architecture of this compound also positions it as a valuable monomer for the development of advanced functional materials, including polymers and covalent organic frameworks.
The polymerization of thiophene derivatives is a well-established route to obtaining conducting and semi-conducting polymers. While the direct polymerization of this compound is not prominently reported, studies on similar molecules provide insight into potential polymerization strategies. For example, the chemical oxidative polymerization of 2′-aminomethyl-3,4-ethylenedioxythiophene has been demonstrated to yield polymers where the coupling occurs at the α-positions of the thiophene rings. rsc.org
In the case of this compound, both the amino and carboxylic acid groups could potentially influence the polymerization process and the properties of the resulting polymer. The carboxylic acid could be converted to a more reactive derivative to facilitate polymerization, or it could be used to introduce functionality along the polymer backbone. The aminomethyl group could also be protected during polymerization and later deprotected to yield a functionalized polythiophene. Such polymers could have applications in sensors, organic electronics, and biocompatible materials.
Polythiophenes are known for their interesting electronic and optical properties, which can be tuned by modifying the substituents on the thiophene ring. rsc.org The incorporation of this compound as a monomeric unit into a polythiophene chain could lead to materials with unique characteristics. The electron-donating nature of the aminomethyl group and the potential for hydrogen bonding from both the amino and carboxylic acid groups could influence the polymer's conformation and packing, which in turn would affect its electronic properties such as charge carrier mobility.
Furthermore, the presence of these functional groups could enhance the material's processability and allow for its integration into devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to form hydrogen bonds could also be exploited to create self-assembling materials with ordered structures, which is often crucial for achieving high performance in electronic and optical applications.
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. The synthesis of COFs typically involves the reaction of multitopic building blocks to form a periodic network. Thiophene-based monomers have been successfully used to construct COFs with applications in electronics and materials science. nih.gov
This compound, with its two distinct functional groups, could potentially be used as a monomer in the synthesis of COFs. For instance, the carboxylic acid could be reacted with an appropriate polyamine linker, while the aminomethyl group could react with a polycarboxylic acid or aldehyde linker. This would lead to the formation of a 2D or 3D framework with the thiophene unit integrated into the backbone. The inherent properties of the thiophene ring could impart electronic conductivity or optical activity to the COF, while the porosity could be exploited for applications in gas storage and separation. The presence of both amino and carboxylic acid functionalities within the same monomer presents an intriguing possibility for creating multifunctional COFs.
Biochemical Activity Research (Non-Clinical Focus)
Beyond materials science, this compound has also been investigated for its biochemical activity, particularly in the context of enzyme inhibition.
A significant area of research for this compound has been its interaction with γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of this enzyme can lead to an increase in GABA levels, which is a therapeutic strategy for conditions like epilepsy.
In a study focused on the synthesis and evaluation of novel heteroaromatic substrates of GABA-AT, this compound hydrochloride was synthesized and assessed. nih.gov This research positions the compound as a potential scaffold for the design of new GABA-AT inhibitors. The study of such substrate analogues provides valuable information about the active site of the enzyme and the structural requirements for binding and catalysis. This knowledge is crucial for the rational design of potent and selective enzyme inhibitors.
| Compound | Enzyme | Nature of Interaction | Significance |
|---|---|---|---|
| This compound hydrochloride | GABA aminotransferase (GABA-AT) | Substrate | Provides a basis for the design of novel GABA-AT inactivators. nih.gov |
Studies of Antimicrobial and Antiproliferative Activities in Cell Culture Models
Thiophene derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties. mdpi.com Numerous studies have highlighted the antimicrobial and antiproliferative potential of various substituted thiophene-2-carboxylic acids and related structures.
Research into the antimicrobial properties of thiophene-2-carboxylic acid derivatives has shown promising results against a range of pathogens. For instance, a series of newly synthesized 2-thiophene carboxylic acid thioureides demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The minimal inhibitory concentration (MIC) values for these compounds varied depending on the microbial strain, with some derivatives showing significant potency. researchgate.net
Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which exhibited notable antibacterial efficacy against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. mdpi.com Two compounds, in particular, showed high activity and were identified as potent inhibitors of the β-lactamase enzyme. mdpi.com Furthermore, various other thiophene-based agents, including aminothiophenes and compounds derived from thiophene-2-carboxaldehydes, have demonstrated antimicrobial activity. nih.gov
Table 1: Antimicrobial Activity of Selected Thiophene-2-Carboxylic Acid Derivatives
| Compound Type | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 to 250 µg/mL | researchgate.net |
| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 to 125 µg/mL | researchgate.net |
| 2-Thiophene carboxylic acid thioureides | Antifungal | 31.25 to 62.5 µg/mL | researchgate.net |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant A. baumannii | 16 to 32 mg/L (MIC₅₀) | nih.gov |
This table is for illustrative purposes and includes data for derivatives of thiophene-2-carboxylic acid.
The antiproliferative effects of thiophene derivatives against various cancer cell lines have been a significant area of investigation. A study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the subject compound, revealed potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One particular compound demonstrated a significantly higher antiproliferative effect against MCF-7 cells compared to a non-cancerous cell line, indicating a degree of selectivity. nih.gov
Furthermore, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against HepG2 and SMMC-7721 cancer cell lines, with one compound being identified as a potential anticancer agent. nih.gov The cytotoxic effects of newly synthesized thiophene carboxamide derivatives were also evaluated against A375, HT-29, and MCF-7 cancer cell lines, with one compound showing high selectivity against A375 cancer cells. mdpi.com
Table 2: Antiproliferative Activity of Selected Thiophene Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-amino-thienopyrimidine 2 | MCF-7 | 0.013 µM | nih.gov |
| 4-amino-thienopyrimidine 2 | MDA-MB-231 | 0.056 µM | nih.gov |
| Thiophene derivative (TP 5) | HepG2 & SMMC-7721 | Showed significant antitumor activity | nih.gov |
| Thiophene carboxamide (MB-D2) | A375 | Highly cytotoxic and selective | mdpi.com |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (27) | HEPG-2 | 8.48 ±0.9 µM | ekb.eg |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (27) | HCT-116 | 14.52 ± 2.5 µM | ekb.eg |
This table is for illustrative purposes and includes data for derivatives of thiophene-2-carboxylic acid.
Mechanistic Insights into Target Interactions (e.g., DNA gyrase, CDK2, leucyl-tRNA synthetase)
Understanding the molecular mechanisms by which thiophene derivatives exert their biological effects is crucial for the development of targeted therapies. Research has identified several key enzymes that are inhibited by this class of compounds.
A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique mechanism of action. nih.gov Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, these thiophene derivatives stabilize gyrase-mediated DNA-cleavage complexes in either one or both DNA strands. nih.gov X-ray crystallography has shown that these compounds bind to a protein pocket remote from the DNA, suggesting an allosteric mechanism of inhibition. nih.gov This distinct binding mode provides an opportunity for developing antibiotics that are effective against fluoroquinolone-resistant strains. nih.gov
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle and a compelling target for cancer therapy. nih.govnih.gov While direct inhibition of CDK2 by this compound has not been reported, the development of selective CDK2 inhibitors is an active area of research. nih.govnih.gov For instance, (4-pyrazolyl)-2-aminopyrimidines have been discovered as a potent class of CDK2 inhibitors with high selectivity over other CDKs. nih.gov Additionally, novel 2-thiopyrimidine derivatives have been designed and evaluated as potential CDK2 inhibitors. epa.gov
Leucyl-tRNA synthetase (LeuRS) is another attractive target for the development of antimicrobial agents. nih.govnih.gov Inhibition of this enzyme disrupts protein synthesis, leading to antibacterial and antiparasitic effects. nih.gov While specific inhibitors based on the this compound scaffold have not been detailed, the broader class of LeuRS inhibitors is being actively explored for treating bacterial and fungal infections. nih.govnih.gov
Development of Research Probes for Biological Systems
The intrinsic properties of the thiophene ring make it a valuable component in the design of fluorescent probes for biological imaging and sensing. Although the application of this compound as a research probe has not been specifically documented, the broader class of thiophene-based trimers and other derivatives holds significant promise in this area. These compounds can be functionalized to create probes for detecting various biological molecules and processes. The development of such probes is crucial for advancing our understanding of complex biological systems.
Analytical Method Development for Research Characterization and Purity Assessment
Advanced Chromatographic Techniques
Chromatographic methods are fundamental in the analysis of 4-(Aminomethyl)thiophene-2-carboxylic acid, enabling its separation from impurities, monitoring of synthesis reactions, and precise quantification. The polar nature of the compound, conferred by its amino and carboxylic acid functional groups, dictates the selection of appropriate chromatographic strategies.
High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like this compound. Given the compound's structure, both reversed-phase and normal-phase chromatography can be adapted for its analysis.
Reversed-phase HPLC (RP-HPLC) is generally the most suitable method for separating polar, ionizable compounds. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. For this compound, the mobile phase would likely consist of an aqueous buffer mixed with an organic modifier such as acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the buffer is a critical parameter, as it controls the ionization state of the amino and carboxyl groups, thereby affecting retention time and peak shape.
While no specific HPLC method for this compound is detailed in readily available literature, methods for structurally similar compounds provide a strong basis for method development. For instance, the analysis of a related compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid, utilizes a reversed-phase alkyl phenyl column with a mobile phase of water-methanol-1 M phosphoric acid, adjusted to a pH of 2.5. nih.gov Detection is commonly achieved using a UV detector, often in the 254 nm to 280 nm range, where the thiophene (B33073) ring exhibits absorbance. nih.govshimadzu.com
Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. The use of an internal standard can improve the accuracy and reproducibility of the quantification. nih.gov
Table 1: Exemplar HPLC Conditions for Thiophene Carboxylic Acid Derivatives This table is based on methodologies for structurally similar compounds and represents a starting point for the analysis of this compound.
| Parameter | Reversed-Phase HPLC Example nih.gov |
| Column | 10-micron alkyl phenyl |
| Mobile Phase | Water:Methanol:1 M Phosphoric Acid (70:30:0.05), pH 2.5 |
| Detection | UV at 254 nm |
| Analyte | 4-amino-5-ethyl-3-thiophene-carboxylic acid |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Synthesis Monitoring
Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to the compound's low volatility and thermal instability, which are consequences of its polar amino and carboxylic acid groups. To become amenable to GC analysis, the compound must first undergo derivatization. researchgate.net This chemical modification process converts the polar functional groups into less polar, more volatile derivatives, such as esters from the carboxylic acid and amides or silylated amines from the amino group. researchgate.net Once derivatized, the compound can be separated based on its boiling point and interaction with the GC column's stationary phase.
Thin-Layer Chromatography (TLC) is an invaluable, rapid, and inexpensive technique for monitoring the progress of organic syntheses in real-time. diva-portal.orgacs.org In the synthesis of thiophene derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. impactfactor.orgtechscience.com For a compound like this compound, silica (B1680970) gel plates (silica gel G) are typically used as the stationary phase. impactfactor.orgtechscience.com A mixture of polar and non-polar organic solvents serves as the mobile phase, with the specific ratio adjusted to achieve optimal separation. Common solvent systems for thiophene derivatives include ethyl acetate/n-hexane or ethyl acetate/benzene (B151609). impactfactor.orgtechscience.com After the plate is developed, the separated spots are visualized, often using an iodine chamber or a UV lamp if the compounds are UV-active. impactfactor.orgtechscience.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and helps in its identification. acs.org
Derivatization Reagents for Enhanced Chromatographic Detection
Derivatization is a chemical modification process that enhances the analytical properties of a compound. researchgate.net For this compound, derivatization can be employed to improve chromatographic behavior (e.g., increase volatility for GC) or, more commonly, to enhance detectability, particularly in HPLC. shimadzu.comresearchgate.net This is achieved by attaching a "tag" to the molecule that has a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), significantly increasing analytical sensitivity. shimadzu.comnih.gov
The molecule has two reactive sites for derivatization: the primary amino group and the carboxylic acid group.
Derivatization of the Amino Group: A variety of reagents are available for labeling primary amines. These pre-column derivatization reactions yield stable, highly detectable products. shimadzu.com
Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamoyl derivative that can be detected by UV absorbance around 254 nm. shimadzu.comthermofisher.com
Dansyl Chloride: Forms a highly fluorescent sulfonamide derivative, enabling sensitive fluorescence detection. shimadzu.comcreative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): A widely used reagent that reacts rapidly with both primary and secondary amines to yield stable, fluorescent derivatives. creative-proteomics.comwaters.com
O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. shimadzu.com
Derivatization of the Carboxylic Acid Group: The carboxyl group can be converted into an ester with a reagent containing a chromophore or fluorophore.
p-Bromophenacyl-8: A UV-active reagent used to label carboxylic acids for HPLC analysis. thermofisher.com
2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf): A highly reactive and sensitive fluorescent labeling reagent that forms stable esters with carboxylic acids, allowing for femtomole-level detection limits. psu.edu
9-Anthryldiazomethane (ADAM): A fluorescent reagent that esterifies carboxylic acids for sensitive detection. thermofisher.com
The choice of derivatization reagent depends on the analytical requirements, such as the desired level of sensitivity and the available detection equipment.
Table 2: Common Derivatization Reagents for Functional Groups in this compound
| Functional Group | Reagent | Detection Method | Reference(s) |
| Amino (-NH2) | Phenylisothiocyanate (PITC) | UV | shimadzu.comthermofisher.com |
| Dansyl Chloride | Fluorescence | shimadzu.comcreative-proteomics.com | |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Fluorescence | creative-proteomics.comwaters.com | |
| Carboxyl (-COOH) | p-Bromophenacyl-8 | UV | thermofisher.com |
| 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) | Fluorescence | psu.edu |
Spectroscopic Characterization Methods in Research
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. Techniques such as NMR and Mass Spectrometry provide detailed information about the molecule's atomic connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. diva-portal.org Both 1H (proton) and 13C NMR are used for the complete characterization of this compound.
1H NMR: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for each proton:
Thiophene Ring Protons: The two protons on the thiophene ring (at positions 3 and 5) would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Their coupling pattern (as doublets) would confirm their positions relative to each other and the substituents.
Aminomethyl Protons (-CH2-NH2): The methylene (B1212753) protons adjacent to the amino group would likely appear as a singlet or a slightly broadened signal, typically in the range of δ 3.5-4.5 ppm.
Amino Protons (-NH2): These protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature.
Carboxylic Acid Proton (-COOH): This proton is acidic and typically appears as a very broad singlet far downfield (δ 10-13 ppm). Its presence can be confirmed by its disappearance upon adding a drop of D2O to the NMR sample.
13C NMR: A carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected:
Thiophene Ring Carbons: Four signals corresponding to the four carbons of the thiophene ring. The carbons directly attached to the electron-withdrawing carboxyl group and the sulfur atom will have characteristic chemical shifts.
Methylene Carbon (-CH2-): One signal for the carbon of the aminomethyl group.
Carboxyl Carbon (-COOH): One signal for the carbonyl carbon, appearing significantly downfield (typically δ 160-180 ppm).
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and further confirm the molecular structure. While specific NMR data for this exact compound is not publicly detailed, analysis of related structures like thiophene-2-carboxylic acid provides reference chemical shifts for the thiophene core. strath.ac.uknih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the exact molecular weight and to gain structural insights from the molecule's fragmentation pattern. nih.gov
The molecular formula of this compound is C6H7NO2S, giving it a molecular weight of approximately 157.19 g/mol . moldb.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 157.
The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the functional groups and the stable thiophene ring. libretexts.orgyoutube.com
Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment ion at [M - 17]+ (m/z 140). libretexts.org This is a common fragmentation for carboxylic acids.
Loss of a Carboxyl Group: Loss of the entire -COOH group as a radical would lead to a fragment at [M - 45]+ (m/z 112). libretexts.orgyoutube.com
Alpha-Cleavage: Cleavage of the C-C bond between the thiophene ring and the aminomethyl group (alpha to the amino group) is a characteristic fragmentation for amines. This would lead to the formation of a stable thienyl-containing cation or a CH2NH2+ fragment (m/z 30).
McLafferty Rearrangement: While less likely for this specific structure, a McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and is often observed in the mass spectra of carboxylic acids. youtube.com
Analysis of the mass spectrum of a closely related isomer, methyl 3-amino-4-methylthiophene-2-carboxylate (MW 171), shows prominent peaks at m/z 171 (M+•) and 140, the latter corresponding to the loss of the methoxy (B1213986) group (-OCH3), which is analogous to the loss of the hydroxyl group (-OH) in a carboxylic acid. nih.govnist.gov This supports the predicted fragmentation pathways.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
| 157 | [M]+• | Molecular Ion |
| 140 | [M - OH]+ | Loss of hydroxyl radical from carboxyl group |
| 112 | [M - COOH]+ | Loss of carboxyl radical |
| 30 | [CH2NH2]+ | Alpha-cleavage adjacent to the amino group |
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about the crystal structure, bond lengths, bond angles, and intermolecular interactions of "this compound."
In the solid state, "this compound" is likely to exist as a zwitterion, with the carboxylic acid group deprotonated (COO⁻) and the amino group protonated (NH₃⁺). This zwitterionic form would facilitate the formation of a robust network of intermolecular hydrogen bonds. The carboxylate group can act as a hydrogen bond acceptor, while the ammonium (B1175870) group can serve as a hydrogen bond donor. These interactions would play a crucial role in the packing of the molecules in the crystal lattice.
The thiophene ring is an essentially planar five-membered heterocycle. iaea.orgresearchgate.net The bond lengths and angles within the thiophene ring of "this compound" are expected to be consistent with those observed in other thiophene derivatives. dtu.dk The C-S bond lengths are typically around 1.7 Å, while the C=C and C-C bond lengths are in the range of 1.37 Å and 1.42 Å, respectively. The substituents, the aminomethyl group at the 4-position and the carboxylic acid group at the 2-position, will have their geometries influenced by the steric and electronic effects of the thiophene ring.
The crystal packing will likely be dominated by the hydrogen bonding between the zwitterionic functional groups, leading to the formation of sheets or a three-dimensional network. The planarity of the thiophene ring might also allow for π–π stacking interactions between adjacent molecules, further stabilizing the crystal structure. iaea.org
Table 3: Expected Crystallographic Parameters and Structural Features for this compound
| Parameter | Expected Value/Feature |
| Crystal System | Dependent on packing, e.g., Monoclinic, Orthorhombic |
| Space Group | To be determined by single-crystal XRD |
| Bond Lengths (Å) | C-S: ~1.7, C=C: ~1.37, C-C: ~1.42, C-N: ~1.47, C-O: ~1.25 |
| Bond Angles (°) | Angles within the thiophene ring ~110-112°, others tetrahedral/trigonal planar |
| Intermolecular Interactions | Strong N-H···O hydrogen bonds, potential π–π stacking |
| Conformation | Planar thiophene ring, flexible aminomethyl and carboxyl groups |
Impurity Profiling and Stability-Indicating Methods in Synthetic Development
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of an active pharmaceutical ingredient (API). For "this compound," a comprehensive impurity profile would involve the identification and quantification of process-related impurities and potential degradation products. Stability-indicating analytical methods are essential for monitoring these impurities over time and under various stress conditions.
Potential Impurities: Impurities in "this compound" can originate from starting materials, intermediates, reagents, and side reactions during the synthesis. For instance, if the synthesis involves the reduction of a corresponding nitro or cyano precursor, incomplete reduction could lead to the presence of these starting materials as impurities. Side reactions such as over-oxidation of the thiophene ring or side-chain reactions of the aminomethyl or carboxylic acid groups could also generate by-products. The oxidation of thiophene can lead to the formation of thiophene S-oxides. wikipedia.org
Degradation Pathways: The stability of "this compound" needs to be evaluated under various stress conditions, including heat, light, humidity, and different pH values. The thiophene ring is susceptible to oxidative degradation, which can lead to ring-opening products. iaea.orgresearchgate.net The aminomethyl and carboxylic acid functional groups can also undergo degradation reactions such as deamination, decarboxylation, or reactions with excipients in a formulation. Potential degradation products could include thiophene-1-oxide, thiophen-2-ol, and various ring-opened species. iaea.orgresearchgate.net
Stability-Indicating Methods: The development of a stability-indicating analytical method, typically using high-performance liquid chromatography (HPLC), is crucial. Such a method must be able to separate the parent compound from all potential impurities and degradation products. A reversed-phase HPLC method with UV detection would be a suitable starting point, given the UV absorbance of the thiophene ring. nih.gov The method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) would be invaluable for the identification and structural elucidation of unknown impurities and degradation products. hhu.de
Table 4: Potential Impurities and Degradation Products of this compound
| Type | Potential Compound | Origin |
| Process-Related Impurity | Unreacted starting materials (e.g., 4-nitrothiophene-2-carboxylic acid) | Incomplete reaction |
| Process-Related Impurity | Reagents and by-products | Side reactions |
| Process-Related Impurity | Isomeric impurities (e.g., 5-(Aminomethyl)thiophene-2-carboxylic acid) | Non-specific synthesis |
| Degradation Product | Thiophene S-oxide derivative | Oxidation |
| Degradation Product | Ring-opened products | Oxidative cleavage of thiophene ring |
| Degradation Product | Decarboxylated product | Stress-induced degradation |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the behavior of molecules. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to study thiophene (B33073) derivatives.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thiophene derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* or higher basis set, are utilized to determine the most stable molecular geometry (geometry optimization) and to calculate the molecule's energy.
In a study on thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, DFT calculations were employed to explore the steric and electronic origins of their differential reactivity. The calculations revealed that the presence of a conformer with an internal hydrogen bond to the thiophene sulfur atom in thiophene-2-carboxylic acid could significantly polarize the carboxylic acid function, potentially explaining its higher reactivity. Such calculations are crucial for understanding how the substitution pattern on the thiophene ring influences the molecule's stability and reactivity.
For a series of thiophene-2-carboxamide derivatives, DFT has been used to study their molecular and electronic properties. These studies provide optimized geometric parameters, including bond lengths and angles, which are foundational for understanding the molecule's three-dimensional structure.
| Property | Method | Basis Set | Significance |
| Geometry Optimization | DFT | B3LYP/6-31G | Determines the most stable 3D structure. |
| Energetics | DFT | B3LYP/6-31G | Calculates the total energy and stability of conformers. |
| Reactivity Analysis | DFT/HF | 6-311+G** | Explores electronic origins of chemical reactivity. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For substituted thiophene derivatives, TD-DFT calculations can predict the lowest vertical excitation energies and their corresponding oscillator strengths, which correlate with the peaks observed in experimental UV-Vis spectra. These calculations help in understanding how modifications to the molecular structure, such as the addition of different functional groups, affect the light-absorbing properties of the thiophene core.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability.
For various thiophene derivatives, a smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many thiophene compounds, the HOMO is localized on the thiophene ring, indicating its susceptibility to electrophilic substitution.
Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto a surface that defines the space a molecule occupies in a crystal, providing a detailed picture of the molecular environment.
For several thiophene derivatives, Hirshfeld surface analysis has been used to identify the most significant contributions to crystal packing. The analysis often reveals the prevalence of H···H, C···H, and O···H contacts, indicating the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions.
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density distribution to characterize chemical bonding and intermolecular interactions. By identifying bond critical points (BCPs) in the electron density, QTAIM can provide information about the nature and strength of interactions, such as hydrogen bonds and other weak non-covalent contacts. While not as commonly reported for simple thiophene derivatives in the initial search, QTAIM is a powerful method for a more in-depth analysis of the forces governing crystal packing.
Energy Framework Analysis
Energy framework analysis is a computational tool used to investigate intermolecular interaction energies within a crystal lattice. This method, often employing models like the CE-B3LYP/6–31G(d,p) energy model, calculates the different components of interaction energies—namely electrostatic, polarization, dispersion, and repulsion—between a central molecule and its neighbors. The analysis helps in visualizing and quantifying the forces that govern crystal packing.
The magnitude of these interaction energies reveals the nature and strength of the forces stabilizing the crystal structure. For instance, in a study of a related nitro-thiophene derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, dispersion energy was found to be the predominant stabilizing force over other interactions. This highlights the critical role of van der Waals forces in the crystal packing of that particular molecule. The results of such an analysis are often depicted as cylindrical frameworks where the radius of the cylinder is proportional to the magnitude of the corresponding interaction energy.
| Interaction Energy Type | Energy Value (kJ/mol) |
|---|---|
| Electrostatic | -45.0 |
| Polarization | -22.3 |
| Dispersion | -179.1 |
| Repulsion | 82.7 |
| Total Energy | -154.7 |
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting plausible reaction mechanisms and elucidating the structures of high-energy transition states. These studies can map out the entire energy profile of a chemical reaction, identifying intermediates and calculating activation barriers, which provides a deeper understanding of reaction kinetics and selectivity.
For thiophene derivatives, computational methods have been used to explore various synthetic pathways. These include classical methods like the Gewald reaction for synthesizing 2-aminothiophenes and more modern transition-metal-catalyzed cross-coupling reactions to form C-C bonds at specific positions on the thiophene ring mdpi.commdpi.commdpi.com. For example, DFT calculations can help rationalize the regioselectivity observed in the functionalization of the thiophene core or explain the differing reactivity between thiophene-2-carboxylic and thiophene-3-carboxylic acids mdpi.comresearchgate.net. By modeling the interaction of reactants and catalysts, researchers can predict the most favorable reaction pathways, thus guiding the optimization of synthetic protocols for compounds like 4-(Aminomethyl)thiophene-2-carboxylic acid.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) and Fukui function analyses are essential computational tools for identifying reactive sites within a molecule. The MEP map illustrates the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Fukui functions provide a more quantitative measure of a site's reactivity towards nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
These analyses have been widely applied to various thiophene derivatives to understand their chemical reactivity. For instance, in studies of substituted thiophene-2-carboxamides, Fukui function calculations have successfully identified specific carbon and nitrogen atoms as the most probable sites for nucleophilic and electrophilic attack, respectively. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for these predictions, as they indicate where electron density is most available to be donated or accepted researchgate.netmdpi.com. For this compound, an MEP analysis would likely show negative potential around the carboxylic oxygen atoms and a positive potential near the aminomethyl group's hydrogen atoms, indicating sites for electrophilic and nucleophilic interactions, respectively.
| Atom Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Carbon (C=O) | 0.152 | 0.045 | Most reactive for nucleophilic attack |
| Amine Nitrogen (N-H) | 0.031 | 0.189 | Most reactive for electrophilic attack |
| Thiophene Sulfur (S) | 0.067 | 0.098 | Moderate reactivity |
Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static models cannot. These simulations are used to explore the conformational landscape of flexible molecules and to study the explicit effects of solvent on molecular structure and properties.
For a molecule like this compound, which has rotatable bonds in its side chains, MD simulations can sample the vast number of possible conformations to identify the most stable or populated states in a given environment (e.g., water, ethanol) rsc.org. This is crucial for understanding how the molecule might interact with a biological target. Furthermore, MD can elucidate solvation effects by modeling the intricate network of interactions between the solute and solvent molecules. Ab initio MD studies on the parent thiophene molecule, for example, have investigated complex relaxation dynamics following photoexcitation, revealing the interplay of different electronic states unipi.it. Such simulations are critical for accurately predicting the behavior of functionalized thiophenes in solution.
In Silico Screening and Molecular Docking Studies for Putative Target Identification
In silico screening and molecular docking are cornerstone techniques in modern drug discovery for identifying potential biological targets for a given compound. Inverse docking, a form of in silico target fishing, screens a ligand against a library of protein structures to predict potential binding partners nih.govmdpi.com. Once a target is proposed, molecular docking is used to predict the preferred binding orientation and affinity of the ligand within the protein's active site.
Numerous studies have employed molecular docking to evaluate thiophene derivatives as potential inhibitors for a wide range of protein targets, including kinases, acetylcholinesterase, and various microbial enzymes mdpi.comnih.govnih.govjetir.org. These studies analyze the binding energy scores and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. For this compound, its functional groups suggest potential interactions with various biological targets. Docking studies would be essential to hypothesize these targets and understand the structural basis for its potential biological activity.
| Compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiophene Analog 1 | JAK2 (5AEP) | -8.5 | LEU855, GLY856, VAL863 |
| Thiophene Analog 2 | JAK2 (5AEP) | -9.2 | LEU855, LYS882, ASP994 (H-bond) |
| Reference Inhibitor | JAK2 (5AEP) | -10.1 | LEU855, GLY856, CYS909 (H-bond) |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Cheminformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity researchgate.net. QSAR models use calculated molecular descriptors (e.g., electronic, topological, spatial) to predict the activity of new, untested compounds.
QSAR studies on thiophene derivatives have been successful in designing novel agents with enhanced anti-inflammatory, anti-tubercular, and anti-cancer activities researchgate.netnih.gov. These models can identify the key molecular features that are either beneficial or detrimental to a specific biological effect. For example, a QSAR study on thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties, such as the energy of the LUMO and dipole moment, in modulating activity nih.gov. By developing a QSAR model for a series of analogs of this compound, researchers could predict the activity of novel derivatives and prioritize the synthesis of the most promising candidates, thereby streamlining the drug design process.
| Model Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.919 | Goodness of fit for the training set |
| Q² (Cross-validation R²) | 0.866 | Predictive power of the model (internal validation) |
| R²_pred (External Validation R²) | 0.636 | Predictive power on an external test set |
| Significant Descriptors | SsNH2E-index, SdOE-index, T_T_N_6 |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Approaches for Complex Architectures
The synthesis of functionalized thiophenes is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods continues to drive research. For complex molecules like 4-(Aminomethyl)thiophene-2-carboxylic acid, future synthetic strategies will likely focus on convergent and atom-economical approaches.
Multicomponent Reactions: The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. Future work could adapt this and other multicomponent reactions to assemble the core structure of this compound in a single step from simple precursors, thereby improving efficiency and reducing waste.
C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy for streamlining the synthesis of substituted thiophenes. Research could be directed towards the selective introduction of the aminomethyl or carboxylic acid groups onto a pre-existing thiophene (B33073) scaffold, bypassing the need for traditional multi-step synthetic sequences that often require protecting groups and harsh reagents.
Flow Chemistry and Automation: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of complex heterocyclic compounds. The development of an automated flow synthesis for this compound and its derivatives would enable rapid library generation for screening and optimization.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Adapting reactions like the Gewald synthesis for the target molecule. |
| C-H Functionalization | Step-economy, access to novel derivatives | Selective and direct introduction of functional groups onto the thiophene ring. |
| Flow Chemistry | Enhanced safety, scalability, and process control | Development of continuous and automated synthesis protocols. |
Exploration of Untapped Application Areas in Interdisciplinary Sciences
The structural features of this compound suggest its potential utility in a variety of scientific fields beyond traditional organic chemistry. The combination of a rigid, electron-rich aromatic ring with functional groups capable of hydrogen bonding and salt formation makes it an attractive candidate for materials science and medicinal chemistry.
Materials Science: Thiophene derivatives are fundamental building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The amino and carboxylic acid groups of this compound could be used to tune the electronic properties and solid-state packing of thiophene-based polymers, potentially leading to new materials with enhanced performance.
Medicinal Chemistry: The 2-aminothiophene scaffold is a recognized pharmacophore, appearing in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound could be explored for the development of novel therapeutic agents, with the functional groups serving as key interaction points with biological targets.
Coordination Chemistry: The carboxylic acid and amino groups can act as ligands for metal ions, opening the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and separation.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and development of new molecules and reactions. For a target compound like this compound, these computational tools can be leveraged in several ways.
De Novo Design: Generative AI models can be used to design novel derivatives of this compound with optimized properties. By learning from vast datasets of existing chemical structures and their activities, these models can propose new molecules with a high probability of possessing desired characteristics for applications in medicine or materials science.
Retrosynthesis Prediction: AI-powered retrosynthesis tools can predict viable synthetic routes to this compound and its analogues. This can save significant time and resources in the laboratory by identifying the most promising synthetic strategies and avoiding potential pitfalls.
Property Prediction: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained to predict the biological and physicochemical properties of thiophene derivatives. This allows for the rapid virtual screening of large libraries of compounds based on this compound to identify candidates with the highest potential for a given application.
| AI/ML Application | Objective | Potential Impact |
| De Novo Design | Generate novel derivatives with desired properties. | Accelerate the discovery of new functional molecules. |
| Retrosynthesis Prediction | Identify optimal synthetic routes. | Reduce the time and cost of chemical synthesis. |
| Property Prediction (QSAR) | Virtually screen compounds for activity and properties. | Prioritize experimental efforts on the most promising candidates. |
Advanced Mechanistic Studies through Combined Experimental and Theoretical Methods
A deep understanding of the reaction mechanisms and electronic properties of this compound is crucial for its rational design and application. The combination of advanced experimental techniques and theoretical calculations provides a powerful approach to elucidating these fundamental aspects.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the molecular structure, electronic properties, and reactivity of this compound. Such studies can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the transition states of potential reactions. This information is invaluable for predicting the compound's behavior and for designing new derivatives with tailored properties.
Spectroscopic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, can be used to probe the dynamics of the molecule and its interactions with its environment. For example, these methods could be used to study the kinetics of self-assembly or the binding of the molecule to a biological target.
Reaction Calorimetry: In-situ reaction monitoring using techniques like reaction calorimetry can provide detailed thermodynamic and kinetic data for the synthesis and reactions of this compound. This information is critical for process optimization and ensuring the safety and scalability of chemical transformations.
Contribution to Sustainable Chemistry through Thiophene-Based Innovations
The principles of green chemistry are increasingly guiding the development of new chemical products and processes. Thiophene-based compounds, including this compound, have the potential to contribute to a more sustainable chemical industry.
Green Synthesis: A primary focus of future research will be the development of environmentally benign synthetic routes to this compound. This includes the use of renewable starting materials, eco-friendly solvents like water or bio-derived solvents, and catalytic methods that minimize waste generation.
Biodegradable Materials: Thiophene-based polymers can be designed to be biodegradable, offering a more sustainable alternative to conventional plastics. The functional groups of this compound could be used to incorporate cleavable linkages into polymer backbones, facilitating their degradation after use.
Renewable Feedstocks: Research into the production of thiophene and its derivatives from biomass sources is an active area of investigation. The development of bio-based routes to the precursors of this compound would significantly enhance its sustainability profile.
Q & A
Q. What are the key synthetic strategies for preparing 4-(aminomethyl)thiophene-2-carboxylic acid and its analogs?
Synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions : For example, combining a thiophene-2-carboxaldehyde derivative with an amine-containing precursor (e.g., glycine derivatives) under basic conditions .
- Oxidation steps : Post-condensation oxidation using reagents like potassium permanganate or hydrogen peroxide to yield the carboxylic acid group .
- Protection/deprotection strategies : Protecting the amine group during synthesis to avoid side reactions, followed by deprotection using acidic or basic conditions .
Methodological Tip : Optimize reaction conditions (temperature, solvent polarity) to improve yield. Monitor intermediates via TLC and characterize products using NMR and mass spectrometry .
Q. How should researchers handle and store this compound in the laboratory?
- Storage : Store in a cool, dry place (2–8°C) in amber glass containers to prevent photodegradation. Ensure compatibility with storage materials (avoid strong acids/bases) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation and direct contact, as thiophene derivatives may cause skin/eye irritation .
- Waste disposal : Collect in sealed containers for incineration. Do not release into the environment due to potential ecotoxicity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the thiophene ring (e.g., aminomethyl at C4, carboxylic acid at C2) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₇NO₂S for the parent compound) and fragmentation patterns .
- X-ray crystallography : Resolves crystal structure and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or purity data for this compound?
- Root-cause analysis :
- Case study : In thiophene-2-carboxylic acid derivatives, inconsistent yields often arise from competing polymerization; adding radical inhibitors (e.g., BHT) can mitigate this .
Q. What computational methods support the design of this compound derivatives for biological activity?
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes in inflammatory pathways) using software like AutoDock Vina. Focus on hydrogen-bonding interactions between the carboxylic acid/amine groups and active sites .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data to prioritize synthetic targets .
Example : Analogous 4,5-diarylthiophene-2-carboxamides showed anti-inflammatory activity via COX-2 inhibition, suggesting similar potential for aminomethyl derivatives .
Q. How can researchers assess the environmental impact of this compound during disposal?
- Ecotoxicity assays : Perform Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
- Degradation studies : Use advanced oxidation processes (e.g., UV/H₂O₂) to track decomposition products via LC-MS .
- Regulatory compliance : Ensure adherence to REACH and TSCA guidelines for hazardous waste classification .
Data Contradictions and Validation
Q. Why might reported melting points or solubility data vary across studies?
Q. How can conflicting bioactivity results be reconciled in structure-activity studies?
- Assay variability : Standardize cell-based assays (e.g., consistent cell lines, incubation times).
- Steric effects : The aminomethyl group’s bulk may hinder binding in some targets but enhance it in others. Compare analogs with methyl vs. ethyl substitutions .
Methodological Tables
| Key Reaction Parameters for Synthesis |
|---|
| Step |
| ------ |
| Condensation |
| Oxidation |
| Deprotection |
| Typical NMR Shifts for Thiophene Derivatives |
|---|
| Position |
| ---------- |
| C2 (COOH) |
| C4 (CH₂NH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
